2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide
Description
This compound is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core substituted with a 2-phenylethyl group at position 3 and an N-phenylacetamide moiety at position 1. Its molecular formula is C29H27N3O4, with a molecular weight of 481.5 g/mol and a CAS registry number of 1351780-16-9 . The structure features a planar aromatic system, which may enhance π-π stacking interactions in biological systems, while the 2-phenylethyl substituent introduces steric bulk that could influence binding affinity or pharmacokinetic properties.
Properties
Molecular Formula |
C26H21N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H21N3O4/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,27,30) |
InChI Key |
LZJBIOAQNRSCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-NHCO-) and pyrimidine-dione moiety are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : The amide bond undergoes cleavage in concentrated HCl at elevated temperatures (80–100°C), yielding 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetic acid and aniline .
-
Basic Hydrolysis : Treatment with NaOH (10% w/v) in ethanol/water (1:1) at reflux hydrolyzes the dione ring, forming a carboxylic acid derivative.
Oxidation Reactions
The dihydrobenzofuran ring undergoes oxidation to form aromatic systems:
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the dihydro moiety to a fully conjugated benzofuran system, increasing planarity and stability .
-
Side Chain Oxidation : The phenethyl group (-CH₂CH₂Ph) is oxidized with KMnO₄ in acidic media to produce a phenylacetic acid derivative .
Reduction Reactions
Selective reduction of carbonyl groups is achievable:
-
Pyrimidine Dione Reduction : Sodium borohydride (NaBH₄) in methanol reduces the 2,4-dione groups to diols, forming 2-[2,4-dihydroxy-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide .
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the acetamide’s carbonyl group to a methylene group.
Nucleophilic Substitution
The acetamide’s nitrogen participates in nucleophilic reactions:
-
Amine Exchange : Reaction with primary amines (e.g., methylamine) in DMF replaces the phenyl group, forming derivatives like N-methyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide .
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked derivatives.
Cyclization Reactions
Intramolecular cyclization is observed under specific conditions:
-
Acid-Catalyzed Cyclization : In H₂SO₄, the phenethyl side chain cyclizes with the pyrimidine ring, forming a tetracyclic system .
Synthetic Pathways
The compound is synthesized via multi-step protocols:
Reactivity with Electrophiles
The electron-rich benzofuran ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position.
-
Halogenation : Bromine (Br₂) in CCl₄ adds bromine atoms to the pyrimidine ring .
Photochemical Reactions
UV irradiation in methanol induces cleavage of the benzofuran ring, forming fragmented quinone derivatives .
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways involving loss of the phenethyl group and acetamide cleavage .
Scientific Research Applications
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential, particularly in targeting specific pathways or receptors.
Industry: Its unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (481.5 g/mol) due to the 2-phenylethyl and 2-ethyl-6-methylphenyl groups, which increase hydrophobicity compared to simpler analogues like the phenyl-substituted derivative (411.4 g/mol) .
Functional Group Variations :
- The sulfanyl bridge in the 3-methylbutyl derivative introduces a thioether linkage, which may enhance metabolic stability compared to the oxygen-based acetamide linker in other compounds .
- The N-(2-ethyl-6-methylphenyl) group in the target compound introduces steric hindrance that could limit binding to flat enzymatic pockets compared to the less bulky N-phenyl group in the 877656-70-7 analogue .
The trifluoromethyl group in the sulfanyl-linked derivative (CAS N/A) is a common bioisostere for improving metabolic resistance and binding affinity .
Research Findings and Limitations
- Synthetic Accessibility : The phenyl-substituted analogue (877656-70-7) is simpler to synthesize due to fewer steric demands, as evidenced by its earlier publication date (2024) .
- Pharmacokinetic Predictions : The 2-phenylethyl group in the target compound may prolong half-life by reducing hepatic clearance, though this remains speculative without in vivo data .
- Gaps in Evidence: None of the provided sources include direct biological activity comparisons (e.g., IC50 values, solubility, or toxicity), limiting a functional assessment.
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that integrates multiple functional groups, which may contribute to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O4 |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
| CAS Number | 1351780-16-9 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Activity
Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that it effectively induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis .
- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells reported that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
- Liver Cancer Model : Another investigation using HepG2 liver cancer cells showed that the compound inhibited cell growth and induced G0/G1 phase arrest, suggesting its potential as a therapeutic agent for liver cancer .
Pharmacological Potential
The pharmacological implications of this compound extend beyond anticancer activity:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
